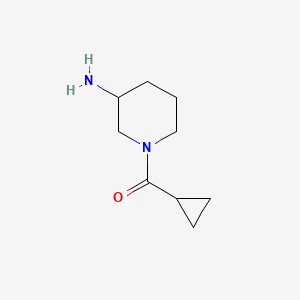

1-(Cyclopropylcarbonyl)piperidin-3-amine

Description

BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLZJPLISPRNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(Cyclopropylcarbonyl)piperidin-3-amine

This technical guide details the chemical profile, synthesis, and application of 1-(Cyclopropylcarbonyl)piperidin-3-amine , a specialized chiral building block used in medicinal chemistry.[1]

Strategic Scaffold for Drug Discovery[1]

Executive Summary & Chemical Identity[1]

1-(Cyclopropylcarbonyl)piperidin-3-amine is a bifunctional heterocyclic scaffold.[1] Unlike its more common achiral analog (1-(cyclopropylcarbonyl)piperazine), this piperidine derivative introduces a stereogenic center at the C3 position.[1] This chirality allows researchers to probe the stereochemical requirements of a binding pocket, making it a high-value intermediate for "scaffold hopping" exercises where increasing metabolic stability or altering basicity is required.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Systematic Name | (3-Aminopiperidin-1-yl)(cyclopropyl)methanone |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol (Free Base) |

| Chirality | Contains one stereocenter at C3.[1] Available as (R), (S), or Racemate. |

| Key Identifiers | MDL: MFCD14279877 (HCl salt) PubChem SID: 329776665 |

| Physical State | Viscous oil (Free Base) or White Solid (HCl/TFA Salt) |

| Solubility | High in MeOH, DMSO, Water (Salt form).[1] Moderate in DCM (Free Base). |

Critical Distinction: Do not confuse this molecule with 1-(cyclopropylcarbonyl)piperazine (CAS 1021298-67-8).[1] The piperazine analog lacks the C3 chiral center and has a second nitrogen in the ring, significantly altering the pKa and hydrogen bond donor/acceptor profile.

Structural Logic & Pharmacophore Analysis[1]

The value of this scaffold lies in its ability to orient "warheads" or lipophilic groups via the primary amine while using the cyclopropyl group as a metabolic shield.

Diagram 1: Scaffold Logic & Functional Zones

This diagram illustrates the distinct functional roles of the molecule's substructures.

Caption: Functional decomposition of the scaffold showing the metabolic cap (Red) and the diversification vector (Green).

Synthesis Protocol

This protocol describes the synthesis of the racemic hydrochloride salt. For enantiopure material, substitute the starting material with (R)- or (S)-3-(Boc-amino)piperidine.[1]

Reaction Scheme Overview

-

Protection: (Already present in starting material)

-

Acylation: Reaction of N1 with Cyclopropanecarbonyl chloride.

-

Deprotection: Removal of Boc group to yield the free amine.

Diagram 2: Synthetic Workflow

Caption: Step-by-step synthetic route from commercial Boc-protected piperidine to the final hydrochloride salt.

Detailed Methodology

Step 1: N-Acylation

-

Reagents: tert-butyl piperidin-3-ylcarbamate (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [anhydrous].[1]

-

Protocol:

-

Dissolve tert-butyl piperidin-3-ylcarbamate in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add Triethylamine dropwise.

-

Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. Note: Exothermic reaction.[1]

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: LCMS should show [M+H]⁺ corresponding to the Boc-protected intermediate (MW ~268).[1]

-

Step 2: Deprotection (HCl Method)

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Protocol:

-

Dissolve the crude intermediate from Step 1 in a minimal amount of 1,4-dioxane or MeOH.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 2-3 hours. A white precipitate (the product salt) often forms.

-

Isolation: Concentrate the solvent completely. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the solid to obtain the pure hydrochloride salt.

-

Analytical Characterization (Self-Validating Data)[1]

To ensure the integrity of the synthesized scaffold, the following analytical signals must be present.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 0.65 - 0.75 (m, 4H) | Characteristic cyclopropyl methylene protons (high field).[1] |

| ¹H NMR (DMSO-d₆) | δ 8.1 - 8.3 (br s, 3H) | Ammonium protons (NH₃⁺) confirming salt formation.[1] |

| LC-MS | m/z = 169.1 [M+H]⁺ | Confirms molecular weight of the free base core.[1] |

| Appearance | White/Off-white Hygroscopic Solid | Typical for amine hydrochloride salts.[1] |

Troubleshooting Tip: If NMR shows split peaks (doubling of signals), this is likely due to rotamers around the amide bond (N1-Carbonyl).[1] This is a physical property of the molecule, not an impurity. Running the NMR at elevated temperature (e.g., 50°C) often coalesces these peaks.

Medicinal Chemistry Applications

Scaffold Hopping

In drug design, this molecule serves as a replacement for:

-

N-Boc-piperidine-3-amine: Replacing the labile Boc group with the metabolically stable cyclopropyl amide.[1]

-

1-(Cyclopropylcarbonyl)piperazine: Replacing the distal nitrogen with a CH-NH₂ moiety.[1] This changes the vector of the substituent from planar (piperazine N) to an out-of-plane vector (piperidine C3), allowing access to new sub-pockets in enzymes like kinases or GPCRs (e.g., H3 receptor antagonists).[1]

Library Synthesis

The C3-amine is a "privileged" handle for parallel synthesis:

-

Urea Formation: Reaction with isocyanates.

-

Reductive Amination: Reaction with diverse aldehydes to create secondary amines.

-

SnAr: Displacement of aryl halides (e.g., in the synthesis of kinase inhibitors).

References

-

Sigma-Aldrich. 1-(Cyclopropylcarbonyl)-3-piperidinamine hydrochloride.[1][2] Product Detail. Accessed via MDL MFCD14279877.[2] [1]

-

National Center for Biotechnology Information. PubChem Substance Record for SID 329776665.[2] [1]

- Watson, W. et al.Piperidine-based Scaffolds in Medicinal Chemistry.

-

ChemicalBook. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Cited for differentiation purposes only).[1]

Sources

A Predictive Spectroscopic and Structural Analysis of 1-(Cyclopropylcarbonyl)piperidin-3-amine

Abstract

Molecular Structure and Functional Group Analysis

The structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine integrates several key functional groups that dictate its spectroscopic properties. The tertiary amide linkage introduces a planar, rigid C-N bond with a high rotational barrier, which can lead to the observation of rotamers in NMR spectroscopy.[2] The piperidine ring exists predominantly in a chair conformation, creating distinct axial and equatorial proton environments. The presence of a chiral center at the C3 position renders the adjacent methylene protons (C2, C4) diastereotopic. The primary amine at C3 and the unique strained ring system of the cyclopropyl group provide further distinct spectroscopic markers.

Caption: Molecular structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine with atom numbering.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the hydrogen framework of a molecule. The predicted spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine will be complex due to overlapping signals from the piperidine ring and the potential for peak broadening or duplication from amide rotamers.[2]

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Piperidine H2, H6 | 2.5 - 4.5 | Multiplet (m) | 4H | Protons alpha to the amide nitrogen are significantly deshielded. Broad signals expected due to amide rotamers and conformational exchange. |

| Piperidine H3 | 2.8 - 3.2 | Multiplet (m) | 1H | Methine proton adjacent to the primary amine. |

| Piperidine H4, H5 | 1.4 - 2.2 | Multiplet (m) | 4H | Aliphatic protons of the piperidine ring.[3][4] |

| Amine (-NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. Signal disappears upon D₂O exchange.[5] |

| Cyclopropyl H8 | 1.6 - 1.9 | Multiplet (m) | 1H | Methine proton alpha to the carbonyl group. |

| Cyclopropyl H9, H10 | 0.7 - 1.1 | Multiplet (m) | 4H | Shielded protons on the cyclopropyl ring. |

Causality and Experimental Considerations

The wide predicted ranges for the piperidine protons H2 and H6 are a direct consequence of the restricted rotation around the N1-C7 amide bond. This creates two distinct chemical environments (rotamers), potentially leading to two sets of signals or, more commonly, broad, unresolved multiplets at room temperature.[2] The protons on carbons C2 and C4 are diastereotopic due to the stereocenter at C3, which would result in distinct signals and complex coupling patterns, though these may be obscured within the broader multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Cyclopropylcarbonyl)piperidin-3-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

D₂O Exchange: To confirm the -NH₂ signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the amine protons will disappear.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C7 (C=O) | 170 - 175 | Typical chemical shift for a tertiary amide carbonyl carbon. |

| C3 | 48 - 54 | Carbon bearing the amine group. |

| C2, C6 | 40 - 50 | Carbons adjacent to the amide nitrogen. Shift can be broad or split due to rotamers.[6][7] |

| C4, C5 | 20 - 35 | Standard aliphatic carbons within the piperidine ring.[3][8] |

| C8 | 10 - 15 | Cyclopropyl methine carbon, alpha to the carbonyl. |

| C9, C10 | 5 - 10 | Shielded cyclopropyl methylene carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons (though none are present here).

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI) is expected to yield the protonated molecular ion [M+H]⁺ as the base peak.

-

Molecular Formula: C₉H₁₆N₂O

-

Molecular Weight: 168.24 g/mol

-

Predicted Base Peak (ESI+): m/z = 169.13 ([M+H]⁺)

Predicted Fragmentation Pathway

Tandem MS (MS/MS) of the precursor ion (m/z 169) would likely proceed via cleavage of the weakest bonds and formation of stable fragments. The most probable fragmentation pathways involve the piperidine ring and the amide linkage.[9][10]

Caption: Predicted ESI-MS/MS fragmentation pathways for 1-(Cyclopropylcarbonyl)piperidin-3-amine.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

LC Method: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) at a flow rate of 0.2-0.4 mL/min.[9]

-

MS Method:

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan: Acquire a full scan from m/z 50 to 500 to identify the [M+H]⁺ precursor ion.

-

Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 169.1) to generate the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

-

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| Primary Amine | 3450 - 3300 | N-H Stretch | Medium (two bands)[5] |

| Aliphatic C-H | 2950 - 2850 | C-H Stretch | Strong |

| Tertiary Amide | 1650 - 1630 | C=O Stretch | Strong[11][12] |

| Primary Amine | 1650 - 1580 | N-H Bend (Scissoring) | Medium to Strong[13] |

| Aliphatic C-H | 1470 - 1430 | C-H Bend | Medium |

| Amide/Amine | 1250 - 1020 | C-N Stretch | Medium |

Causality and Spectral Interpretation

The IR spectrum will be characterized by several key features. The primary amine (-NH₂) group is expected to show two distinct, sharp-to-medium peaks in the high-wavenumber region (3450-3300 cm⁻¹), corresponding to asymmetric and symmetric N-H stretching.[5][14] A very strong, sharp absorption between 1650-1630 cm⁻¹ will be the unmistakable signal of the tertiary amide carbonyl (C=O) stretch.[11] This peak may overlap with the N-H bending vibration of the primary amine, which typically appears in the same region (1650-1580 cm⁻¹), potentially causing a broadened or complex band.[13] The region below 3000 cm⁻¹ will be dominated by strong C-H stretching absorptions from the piperidine and cyclopropyl groups.

Caption: General workflow for spectroscopic characterization of a novel compound.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for 1-(Cyclopropylcarbonyl)piperidin-3-amine based on fundamental principles and data from analogous structures. The key identifying features are expected to be:

-

¹H NMR: Complex, potentially broad signals for the piperidine protons alpha to the amide nitrogen (2.5-4.5 ppm) and characteristic shielded signals for the cyclopropyl protons (0.7-1.9 ppm).

-

¹³C NMR: A tertiary amide carbonyl peak around 170-175 ppm.

-

Mass Spec: A protonated molecular ion [M+H]⁺ at m/z 169.13.

-

IR Spec: Two N-H stretching bands (3450-3300 cm⁻¹) and a strong amide C=O stretch (1650-1630 cm⁻¹).

This predictive framework serves as a robust tool for researchers, enabling confident identification and characterization of this compound and facilitating its application in pharmaceutical research and development.

References

-

Bifulco, G., et al. (2007). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Clark, J. (n.d.). Amide infrared spectra. Chemistry Student. Available at: [Link]

-

Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine. Available at: [Link]

-

Ström, P., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

-

Varejão, E. V. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Available at: [Link]

-

Zhuravleva, I. L., & Kuz'menko, T. E. (1997). The influence of molecular conformation of N-alkylsubstituted six-membered cyclic amines and alkylcyclohexanes on the thermodynamic characteristics of sorption in gas chromatography. Russian Chemical Bulletin. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Cyclopropylcarbonyl)piperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 1-(Cyclopropylcarbonyl)piperidin-3-amine. This molecule, possessing a unique combination of a tertiary amide, a primary amine, a piperidine ring, and a cyclopropyl moiety, presents a rich and illustrative infrared spectrum. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of the molecule's vibrational modes, a step-by-step protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR)-FTIR, and an in-depth guide to spectral interpretation. The causality behind experimental choices and the integration of theoretical and empirical data are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Molecular Architecture of 1-(Cyclopropylcarbonyl)piperidin-3-amine

1-(Cyclopropylcarbonyl)piperidin-3-amine is a compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are prevalent in various bioactive molecules. The molecule's architecture is characterized by several key functional groups, each with distinct vibrational properties that can be probed by infrared spectroscopy:

-

Tertiary Amide: The carbonyl group attached to the piperidine nitrogen forms a tertiary amide. The electronic environment of this amide is influenced by the piperidine ring and the adjacent cyclopropyl group.

-

Primary Amine: The amino group at the 3-position of the piperidine ring is a primary amine, which will exhibit characteristic N-H stretching and bending vibrations.

-

Piperidine Ring: This saturated heterocyclic ring will show a series of C-H stretching and bending modes. The ring's conformation can also influence the spectrum.

-

Cyclopropyl Group: The strained three-membered ring has unique C-H and C-C vibrational frequencies that are diagnostic of its presence.

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By identifying the characteristic absorption bands of these functional groups, one can confirm the identity and purity of 1-(Cyclopropylcarbonyl)piperidin-3-amine.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine is a superposition of the vibrational modes of its constituent functional groups. Understanding the expected absorption ranges for each group is crucial for accurate spectral interpretation.

Amide Vibrations: The Amide I Band

The most intense and diagnostic absorption in the spectrum of an amide is the C=O stretching vibration, referred to as the Amide I band. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹[1][2]. The exact position is sensitive to the molecular environment. In 1-(Cyclopropylcarbonyl)piperidin-3-amine, the nitrogen atom is part of the piperidine ring, which can influence the resonance of the amide bond. The presence of the electron-donating piperidine nitrogen may slightly lower the C=O bond order and shift the Amide I band to a lower wavenumber.

Amine Vibrations: N-H Stretching and Bending

The primary amine group (-NH₂) gives rise to several characteristic absorptions:

-

N-H Stretching: Primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[2][3]. These bands are typically of medium intensity and are broader than C-H stretching bands due to hydrogen bonding.

-

N-H Bending (Scissoring): A medium to strong intensity band is expected in the 1580-1650 cm⁻¹ region due to the scissoring deformation of the -NH₂ group[3][4]. This band can sometimes overlap with the Amide I band, requiring careful analysis.

-

N-H Wagging: A broad, strong band can also be observed in the 665-910 cm⁻¹ range due to the out-of-plane wagging of the N-H bonds[3].

Cyclopropyl and Piperidine Ring Vibrations: C-H and C-C Modes

-

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to absorb at slightly higher wavenumbers than typical alkane C-H stretches, often appearing in the 3000-3100 cm⁻¹ region.

-

Piperidine and Alkyl C-H Stretching: The numerous C-H bonds of the piperidine ring and the cyclopropyl group will result in strong absorptions in the 2850-2950 cm⁻¹ range[2].

-

C-C and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from C-C and C-N stretching and various bending vibrations of the entire molecule. The C-N stretching of the piperidine ring is expected in the 1020-1250 cm⁻¹ range[3].

The following table summarizes the expected characteristic infrared absorption bands for 1-(Cyclopropylcarbonyl)piperidin-3-amine.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Broad |

| Cyclopropyl | C-H Stretch | 3000 - 3100 | Medium |

| Piperidine/Cyclopropyl | C-H Stretch | 2850 - 2950 | Strong |

| Tertiary Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Piperidine | CH₂ Bend | ~1450 | Medium |

| Piperidine/Amide | C-N Stretch | 1020 - 1250 | Medium |

| Primary Amine | N-H Wag | 665 - 910 | Broad, Strong |

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids or solid samples, as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Instrument and Accessory

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

A single-reflection or multi-reflection ATR accessory with a diamond or germanium crystal. Diamond is generally preferred for its robustness and broad spectral range.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

ATR Crystal Cleaning: Before acquiring the background and sample spectra, the ATR crystal surface must be meticulously cleaned. This is a critical step to prevent cross-contamination.

-

Wipe the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol or ethanol).

-

Perform a final wipe with a clean, dry cloth.

-

Verify the cleanliness by acquiring a spectrum and ensuring no extraneous peaks are present.

-

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum of the air and the ATR crystal will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of 1-(Cyclopropylcarbonyl)piperidin-3-amine onto the center of the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. For a viscous liquid, a drop is sufficient.[5][6]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The spectral range should typically be from 4000 to 400 cm⁻¹.[5]

-

Data Processing: The resulting spectrum should be in absorbance or transmittance mode. Baseline correction and smoothing may be applied if necessary, although minimal data manipulation is preferred to maintain spectral integrity.

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2 to prepare for the next sample.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checks. The verification of a clean ATR crystal before each measurement ensures that the obtained spectrum is solely from the sample of interest. The use of a consistent background acquisition and sample analysis parameters ensures reproducibility. For critical applications, running a known standard before and after the sample set can further validate the instrument's performance.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

Caption: Workflow for ATR-FTIR analysis.

In-Depth Spectral Interpretation: A Guided Analysis

The interpretation of the IR spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves a systematic examination of the different spectral regions.

-

3500-3000 cm⁻¹ Region: This region is dominated by N-H and C-H stretching vibrations. Look for two distinct, medium-intensity, broad peaks characteristic of the primary amine's asymmetric and symmetric N-H stretches. Just above 3000 cm⁻¹, weaker to medium bands from the cyclopropyl C-H stretches should be visible.

-

3000-2800 cm⁻¹ Region: Expect strong, sharp absorptions from the numerous sp³ C-H bonds of the piperidine ring and the cyclopropyl group.

-

1700-1500 cm⁻¹ Region: This is a highly diagnostic region. A very strong and prominent band should be present between 1630-1680 cm⁻¹, corresponding to the tertiary amide C=O stretch (Amide I). Nearby, in the 1580-1650 cm⁻¹ range, a medium to strong N-H bending (scissoring) peak from the primary amine is expected. The relative positions and potential overlap of these two bands should be carefully noted.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a multitude of bands that are unique to the molecule's overall structure. Key features to look for include the CH₂ bending of the piperidine ring around 1450 cm⁻¹ and the C-N stretching vibrations between 1020-1250 cm⁻¹. A broad, strong band from the N-H wagging of the primary amine may also be present in the lower frequency part of this region.

Conclusion

The infrared spectrum of 1-(Cyclopropylcarbonyl)piperidin-3-amine provides a wealth of structural information. Through a combination of theoretical understanding of group frequencies and a robust experimental protocol using ATR-FTIR, a detailed and reliable characterization of this molecule can be achieved. This guide provides the foundational knowledge and practical steps for researchers and scientists to confidently utilize IR spectroscopy in their work with this and structurally related compounds.

References

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26.

- Larkin, P. J. (2017).

-

NIST Chemistry WebBook. (n.d.). Piperidine. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Stuart, B. H. (2004).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

University of the West Indies. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-3-amine Hydrochloride

Introduction

1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride is a heterocyclic organic compound featuring a piperidine core functionalized with a primary amine at the 3-position and a cyclopropylcarbonyl group attached to the ring nitrogen. As a hydrochloride salt, its stability and solubility in aqueous media are enhanced, making it a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.

The unique structural combination of a rigid, strained cyclopropyl ring, a flexible piperidine scaffold, and a nucleophilic amine provides a rich chemical handle for constructing complex molecular architectures. Piperidine moieties are prevalent in numerous clinically approved drugs and natural alkaloids, valued for their ability to confer desirable pharmacokinetic properties such as improved bioavailability and central nervous system penetration.[1][2] The addition of the cyclopropylcarbonyl group can further influence metabolic stability and binding interactions with biological targets. This guide provides an in-depth examination of the compound's properties, a robust framework for its synthesis and analysis, and insights into its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The hydrochloride salt form is specifically designed to improve the compound's otherwise limited aqueous solubility and enhance its stability for storage.[3]

Table 1: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperidin-3-amine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (3-aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride | - |

| Molecular Formula | C₉H₁₇ClN₂O | |

| Molecular Weight | 204.70 g/mol | |

| Appearance | Solid | |

| InChI Key | JAEIACJJXQHUFQ-UHFFFAOYSA-N | |

| SMILES String | Cl.NC1CCCN(C1)C(=O)C2CC2 | |

| MDL Number | MFCD14279877 |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; C1 [label="C", pos="-0.75,-0.433!"]; C2 [label="C", pos="0.75,-0.433!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="0.75,2.165!"]; C5 [label="C", pos="-0.75,2.165!"]; C_amide [label="C", pos="-1.5,0!"]; O_amide [label="O", pos="-2.25,-0.433!"]; C_cyclo1 [label="C", pos="-1.5, -1.5!"]; C_cyclo2 [label="C", pos="-2.5, -2.2!"]; C_cyclo3 [label="C", pos="-0.5, -2.2!"]; N_amine [label="NH₂", pos="2.5,0.433!"]; HCL [label="• HCl", pos="3.5,1.5!", fontcolor="#5F6368"];

// Define edges for bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C_cyclo1; C_cyclo1 -- C_cyclo2; C_cyclo2 -- C_cyclo3; C_cyclo3 -- C_cyclo1; C3 -- N_amine; }

Caption: Chemical structure of 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride.

Synthesis and Purification

While multiple synthetic routes to substituted piperidines exist, a robust and common strategy involves the acylation of a protected piperidine precursor, followed by deprotection to yield the final hydrochloride salt.[4] This approach provides excellent control over regioselectivity and is amenable to scale-up.

Retrosynthetic Analysis & Plausible Synthetic Route

The target molecule can be disconnected at the amide bond, leading back to cyclopropanecarbonyl chloride and 3-amino-1-Boc-piperidine. The latter is a commercially available starting material or can be synthesized from 3-hydroxypiperidine or by reduction of protected 3-aminopyridine.[5][6] The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group with hydrochloric acid, which concurrently forms the desired hydrochloride salt. This method is chosen for its high efficiency and the operational simplicity of Boc-deprotection.

Detailed Experimental Protocol

Step 1: Acylation of (R/S)-tert-butyl (piperidin-3-yl)carbamate

-

To a stirred solution of (R/S)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and a hindered base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

-

Causality: The use of a hindered, non-nucleophilic base is crucial to scavenge the HCl generated during the acylation without competing with the secondary amine of the piperidine ring. The reaction is conducted at 0 °C to control the exothermic reaction and prevent side-product formation.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(cyclopropylcarbonyl)piperidin-3-yl)carbamate.

-

Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of both the Boc and cyclopropylcarbonyl groups before proceeding.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude product from Step 1 in a minimal amount of an organic solvent like methanol or 1,4-dioxane.

-

Add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane) in excess (3-4 eq) at room temperature.

-

Stir the mixture for 2-4 hours. Formation of a precipitate is often observed as the hydrochloride salt is typically less soluble in the organic solvent.

-

Causality: The strong acidic conditions cleave the acid-labile Boc group, releasing carbon dioxide and isobutylene. The excess HCl protonates the newly freed primary amine as well as the piperidine nitrogen (if it becomes basic), leading to the formation of the hydrochloride salt.

-

-

Isolate the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and remove non-polar impurities.

-

Dry the solid product under vacuum to yield 1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Structural Elucidation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region, ~0.7-1.0 ppm), piperidine ring protons (complex multiplets from ~1.5-3.8 ppm), and the amine protons (a broad singlet, exchangeable with D₂O). The methine proton adjacent to the amine group would appear as a distinct multiplet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal the parent ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₆N₂O + H⁺. A similar piperazine analog shows a clear [M+1]⁺ peak.[7]

-

FTIR Spectroscopy: The infrared spectrum will display characteristic absorption bands: a strong C=O stretch for the tertiary amide (~1630-1650 cm⁻¹), N-H bending vibrations for the primary amine (~1590-1650 cm⁻¹), and N-H stretching vibrations (~3300-3500 cm⁻¹).

Purity Determination

A standardized High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing purity. Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Causality: The acidic modifier improves peak shape for the basic amine analyte and ensures the amine is in its protonated form.

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide chromophore. If sensitivity is low, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

-

Self-Validation: The purity is determined by the peak area percentage of the main component. A sample of a known related impurity or starting material should be co-injected to confirm the retention time and resolution of the method. For molecules with chiral centers, a chiral HPLC method may be required to determine enantiomeric purity.[8]

Applications in Research and Development

1-(Cyclopropylcarbonyl)piperidin-3-amine hydrochloride is primarily utilized as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[9] Its structural motifs are frequently found in compounds targeting a wide range of therapeutic areas.

-

Scaffold for Drug Discovery: The 3-aminopiperidine core is a privileged scaffold in medicinal chemistry. It serves as a versatile anchor point for introducing various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). Its derivatives are key intermediates in the synthesis of agents for neurological disorders and other therapeutic compounds.[9]

-

Neurological Disorders: A closely related analog, 1-(cyclopropylcarbonyl)piperazine, is an intermediate in the synthesis of Esaprazole analogs, which have shown neuroprotective properties and affinity for the sigma-1 receptor.[3][7] This suggests that the title compound could be a valuable precursor for novel therapeutics targeting neurodegenerative diseases or psychiatric conditions.

-

Enzyme Inhibition: The 3-aminopiperidine structure is a component of several enzyme inhibitors. For example, analogues have been developed as selective inhibitors of the bacterial cysteine protease IdeS, which has applications in treating antibody-mediated autoimmune diseases.[10]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

Hazard Identification

The compound should be handled with care, assuming the hazards associated with its structural components. The parent free base, piperidin-3-amine, is classified as corrosive and can cause severe skin burns and eye damage.[11] The dihydrochloride salt of 3-aminopiperidine is known to cause skin, eye, and respiratory irritation.[12]

Table 2: GHS Hazard Information (Anticipated)

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Work Practices: Avoid generating dust. In case of spills, clean up promptly using appropriate absorbent materials.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.[13]

-

Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Proper sealing is critical to prevent water absorption, which can affect its physical properties and reactivity.[14]

References

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1021298-67-8|1-(Cyclopropylcarbonyl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 14. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Whitepaper: A Strategic Guide to Unlocking the Therapeutic Potential of 1-(Cyclopropylcarbonyl)piperidin-3-amine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary

The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. It combines the conformational rigidity and metabolic stability of the piperidine ring with the unique electronic and steric properties of a cyclopropylcarbonyl group, anchored by a versatile 3-amino functional handle. This guide provides an in-depth analysis of high-potential therapeutic targets for derivatives of this scaffold, moving beyond mere hypothesis to present a logical, evidence-based framework for target validation and drug discovery. Our analysis identifies three primary target classes with compelling rationales: Dipeptidyl Peptidase IV (DPP-IV) for metabolic diseases, and the flavin-dependent amine oxidases Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) for oncology and neurological disorders, respectively. We provide detailed, actionable experimental workflows and the scientific reasoning behind them to empower research teams to efficiently investigate and validate these promising therapeutic avenues.

The 1-(Cyclopropylcarbonyl)piperidin-3-amine Scaffold: A Privileged Core for Drug Design

The therapeutic potential of a chemical series is fundamentally rooted in the properties of its core scaffold. The 1-(cyclopropylcarbonyl)piperidin-3-amine structure is not a random assortment of atoms, but a deliberate combination of functionalities, each contributing to its "drug-like" character.

-

The Piperidine Core: This saturated heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals.[1][2] Its prevalence stems from its ability to provide a three-dimensional framework that can project substituents into specific vectors, enabling precise interactions with biological targets.[2] Furthermore, the piperidine ring generally imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, compared to its aromatic counterparts.[2]

-

The 3-Amino Group: The (R)-3-aminopiperidine moiety, in particular, is a well-established pharmacophore found in several blockbuster drugs.[3][4] This basic nitrogen serves as a critical interaction point, often forming salt bridges or hydrogen bonds with key residues in an enzyme's active site. It also provides a convenient and synthetically tractable handle for building out derivative libraries to explore structure-activity relationships (SAR).

-

The Cyclopropylcarbonyl Moiety: The cyclopropyl ring is far more than a simple lipophilic group. Its strained three-membered ring possesses unique electronic properties, including enhanced π-character in its C-C bonds.[5] In drug design, this fragment is strategically employed to:

-

Enhance Potency: By locking conformations and optimizing interactions with binding pockets.[5][6]

-

Improve Metabolic Stability: The C-H bonds are stronger than those in alkanes, reducing susceptibility to oxidative metabolism.[5][6]

-

Act as a Bioisostere: It can mimic other groups, like a carbonyl or phenyl ring, while offering a different steric and electronic profile.[7][8]

-

Enable Covalent Inhibition: The cyclopropylamine motif, which can be formed via amide hydrolysis or mimicked by the parent structure, is a classic mechanism-based inactivator of flavin-dependent enzymes.[9][10][]

-

This strategic combination of features makes the scaffold a powerful starting point for targeting distinct enzyme families.

Primary Target Class I: Dipeptidyl Peptidase IV (DPP-IV) for Type 2 Diabetes

Scientific Rationale: The most compelling and direct hypothesis for this scaffold is the inhibition of DPP-IV. Several highly successful oral anti-diabetic drugs, known as "gliptins," are built upon a 3-aminopiperidine core, including Alogliptin and Trelagliptin.[4][12] This structural precedent is exceptionally strong. DPP-IV is a serine exopeptidase that inactivates the incretin hormones GLP-1 and GIP, which are crucial for stimulating insulin secretion in response to glucose.[13][14] Inhibition of DPP-IV prolongs the action of these hormones, thereby improving glycemic control.[15][16]

Proposed Mechanism of Action: Derivatives of the 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold are hypothesized to act as competitive, reversible inhibitors of DPP-IV. The protonated 3-amino group is expected to form a key salt bridge interaction with a glutamate residue (Glu205/Glu206) in the S2 sub-pocket of the DPP-IV active site, while the cyclopropylcarbonyl portion can be optimized to occupy the S1 pocket, which often features a critical nitrile-binding region.

Visualization: DPP-IV Inhibition Pathway

Caption: DPP-IV inhibition prolongs active GLP-1 levels.

Experimental Validation Workflow: DPP-IV Inhibition

A tiered approach is essential for efficiently identifying and characterizing potent DPP-IV inhibitors from a library of derivatives.

Workflow Diagram: DPP-IV Screening Cascade

Caption: Tiered screening workflow for DPP-IV inhibitors.

Protocol 1: In Vitro DPP-IV Enzymatic Assay

This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

-

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-IV. Cleavage releases the highly fluorescent AMC molecule, which can be quantified.

-

Materials:

-

Recombinant Human DPP-IV (e.g., from R&D Systems).

-

DPP-IV Substrate: Gly-Pro-AMC.

-

Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.

-

Test Compounds: 10 mM stock in 100% DMSO.

-

Positive Control: Alogliptin.

-

384-well black, flat-bottom assay plates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

-

-

Methodology:

-

Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

-

In the 384-well plate, add 250 nL of the compound dilutions. For control wells, add 250 nL of DMSO (100% activity) or Alogliptin (0% activity).

-

Add 12.5 µL of DPP-IV enzyme solution (prepared in assay buffer to a final concentration of ~0.2 ng/µL) to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the reaction by adding 12.5 µL of the Gly-Pro-AMC substrate solution (prepared in assay buffer to a final concentration of ~10 µM).

-

Immediately transfer the plate to a fluorescence reader and monitor the kinetic increase in fluorescence over 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear phase of the fluorescence curve for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_control_0%) / (V_control_100% - V_control_0%)).

-

Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Hypothetical Screening Results

| Compound ID | DPP-IV IC50 (nM) | DPP-8 Selectivity (Fold) | DPP-9 Selectivity (Fold) |

| Lead-001 | 8.5 | >1,000 | >1,000 |

| Lead-002 | 25.1 | >1,000 | >800 |

| Alogliptin | 6.9 | >1,400 | >1,400 |

Primary Target Class II: Flavin-Dependent Amine Oxidases (LSD1 & MAO)

Scientific Rationale: The cyclopropylamine moiety is a classic "warhead" for the mechanism-based, irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent amine oxidases.[9][10] The antidepressant tranylcypromine (trans-2-phenylcyclopropylamine) is the canonical example, inhibiting both Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).[][17] The 1-(cyclopropylcarbonyl) group in our scaffold can be considered a prodrug form or a bioisostere that positions the cyclopropyl ring appropriately for a similar mechanism. This opens two distinct, high-value therapeutic areas.

A. Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) for Oncology

-

Role & Mechanism: LSD1 is an epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[18][19] Overexpression of LSD1 is found in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, where it silences tumor suppressor genes.[19][20] Inhibition of LSD1 reactivates these genes, leading to differentiation and apoptosis of cancer cells. The inhibitory mechanism involves the FAD cofactor oxidizing the cyclopropylamine, leading to ring-opening and the formation of a covalent adduct with the flavin.[17]

B. Target: Monoamine Oxidases (MAO-A/B) for CNS Disorders

-

Role & Mechanism: MAOs are critical enzymes in the central nervous system that degrade monoamine neurotransmitters.[21][22]

-

MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition increases levels of these neurotransmitters, providing an antidepressant effect.

-

MAO-B primarily metabolizes dopamine. Selective MAO-B inhibition is a validated strategy for treating Parkinson's disease by preserving dopamine levels in the brain.

-

-

The inhibitory mechanism is analogous to that for LSD1, involving covalent modification of the FAD cofactor.[9][10]

Visualization: Mechanism of Irreversible Inhibition

Caption: Covalent modification of the FAD cofactor.

Experimental Validation Workflow: Amine Oxidase Screening

A key challenge is achieving selectivity. An ideal cancer therapeutic would inhibit LSD1 without affecting MAOs, while a CNS drug must be selective for either MAO-A or MAO-B.

Protocol 2: In Vitro LSD1 Inhibition Assay (Amplex Red)

-

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation of a histone peptide substrate. H₂O₂ reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.

-

Materials:

-

Recombinant Human LSD1-CoRest complex.

-

H3K4me2 peptide substrate.

-

Amplex Red, HRP.

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Test Compounds and Positive Control (e.g., Tranylcypromine).

-

-

Methodology:

-

Perform serial dilutions of test compounds as described in Protocol 1.

-

Add 2 µL of compound dilutions to a 384-well plate.

-

Add 10 µL of LSD1 enzyme solution and incubate for 30 minutes at 37°C (pre-incubation is critical for irreversible inhibitors).

-

Add 10 µL of a reaction mixture containing the H3K4me2 peptide, Amplex Red, and HRP.

-

Measure fluorescence (Excitation: 535 nm, Emission: 590 nm) kinetically for 60 minutes.

-

-

Data Analysis: Calculate IC50 values as described in Protocol 1.

Protocol 3: In Vitro MAO-A/B Inhibition Assay (MAO-Glo™ Assay)

-

Principle: This commercial luminescence-based assay (Promega) uses derivative substrates that are converted by MAO into luciferin, which is then used by luciferase to produce light. It allows for simultaneous, differential screening of MAO-A and MAO-B.

-

Methodology: Follow the manufacturer's protocol. The workflow is similar to the above: pre-incubate the enzyme (MAO-A or MAO-B) with the test compound, add the respective MAO substrate, incubate, and then add a detection reagent to quantify the luminescent signal.

-

Data Analysis: Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

Data Presentation: Hypothetical Amine Oxidase Selectivity Profile

| Compound ID | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Primary Target Indication |

| LEAD-ONC-1 | 55 | 2,500 | >10,000 | LSD1 (Oncology) |

| LEAD-CNS-1 | >10,000 | >10,000 | 15 | MAO-B (Parkinson's) |

| Tranylcypromine | 220 | 1,500 | 1,800 | Non-selective |

Exploratory Targets and Future Directions

While DPP-IV and amine oxidases represent the highest-probability targets, the versatility of the piperidine scaffold suggests other possibilities.

-

Cathepsin K: Piperidine-3-carboxamide derivatives have shown inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption.[23] Derivatives of the core scaffold could be screened in Cathepsin K activity assays as a potential therapeutic strategy for osteoporosis.

-

Opioid Receptors: The piperidine scaffold is a cornerstone of many opioid analgesics.[24] If SAR studies for the primary targets fail, or if specific structural motifs are introduced, screening against a panel of opioid receptors (μ, δ, κ) could reveal unexpected activity for pain management.

The path forward involves synthesizing a focused library of derivatives, exploring substitutions on the piperidine ring and modifications of the cyclopropyl group, to optimize potency and, critically, selectivity for the desired target.

Conclusion

The 1-(cyclopropylcarbonyl)piperidin-3-amine scaffold is a highly promising starting point for the development of novel therapeutics. By leveraging established pharmacophores, we have identified clear, evidence-based rationales for targeting DPP-IV for type 2 diabetes and LSD1 or MAOs for oncology and CNS disorders. The experimental workflows detailed in this guide provide a robust and efficient framework for screening compound libraries, determining potency and selectivity, and validating the mechanism of action. This strategic approach, grounded in chemical precedent and sound scientific methodology, will enable research teams to rapidly and effectively unlock the full therapeutic potential of this versatile chemical series.

References

-

Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. Available at: [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). Available at: [Link]

-

Cas 127294-73-9,(R)-3-Aminopiperidine. LookChem. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available at: [Link]

-

Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH). Available at: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. ACS Publications. Available at: [Link]

-

Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]

-

[A Novel Dipeptidyl Peptidase IV Inhibitors Developed Through Scaffold Hopping and Drug Splicing Strategy]. PubMed. Available at: [Link]

-

New method unlocks cyclopropenes' potential for drug discovery. EPFL. Available at: [Link]

-

Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. Available at: [Link]

-

Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH). Available at: [Link]

-

Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 20. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: 1-(Cyclopropylcarbonyl)piperidin-3-amine in Neurokinin Receptor Antagonist Synthesis

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and optimization of Neurokinin (NK) receptor antagonists. It details the strategic synthesis and application of 1-(Cyclopropylcarbonyl)piperidin-3-amine , a high-value intermediate used to modulate pharmacokinetic profiles and receptor binding affinity.

Introduction & Rationale

The development of Neurokinin receptor antagonists (targeting NK1, NK2, or NK3) has evolved from peptide-based analogues to small molecule peptidomimetics.[1] A critical challenge in this field is balancing lipophilicity (LogD) with metabolic stability .

The 1-(Cyclopropylcarbonyl)piperidin-3-amine scaffold serves as a privileged "tail" moiety in modern NK antagonist design (e.g., analogues of talnetant or osanetant). Its structural features offer specific advantages:

-

Metabolic Blocking: The cyclopropylcarbonyl group acts as a bioisostere for other acyl groups but possesses unique resistance to enzymatic hydrolysis and blocks N-dealkylation at the piperidine nitrogen.

-

Conformational Bias: The amide bond at N1 planarizes the piperidine ring entrance, while the cyclopropyl ring adds steric bulk that can lock the ligand into a bioactive conformation within the hydrophobic pocket of the GPCR.

-

Chiral Vector: The 3-amino position provides a defined vector for coupling to the "core" pharmacophore (often an aromatic or heteroaromatic system), allowing for precise stereochemical control (typically the (R)-enantiomer is preferred in this class).

Synthetic Strategy & Workflow

The synthesis of NK antagonists utilizing this intermediate follows a convergent strategy . The piperidine tail is synthesized separately and then coupled to the aromatic core (e.g., a quinoline, indoline, or phenyl-triazole) via a urea or amide linker.

Retrosynthetic Analysis

The target molecule is disconnected at the N3-amine, revealing two key precursors:

-

The Core Electrophile: An isocyanate, carbamoyl chloride, or activated acid derivative of the NK antagonist core.

-

The Nucleophilic Tail: 1-(Cyclopropylcarbonyl)piperidin-3-amine.

Visual Workflow (Graphviz)

Figure 1: Convergent synthetic workflow for assembling NK antagonists using the piperidine tail.

Detailed Experimental Protocols

These protocols are designed for gram-scale synthesis with a focus on enantiomeric purity and yield maximization.

Protocol A: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine

Objective: Selective acylation of the secondary amine (N1) followed by deprotection of the primary amine (N3).

Materials:

-

(R)-3-(Boc-amino)piperidine (CAS: 309956-78-3)

-

Cyclopropanecarbonyl chloride (CAS: 4023-34-1)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM)[2]

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step 1: N1-Acylation

-

Setup: Charge a dry 3-neck round-bottom flask with (R)-3-(Boc-amino)piperidine (1.0 equiv) and dry DCM (10 mL/g).

-

Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C under nitrogen atmosphere.

-

Acylation: Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep T < 5°C.

-

Scientific Insight: Low temperature is critical to prevent potential bis-acylation or attack on the Boc group, although the Boc group is generally stable to acid chlorides.

-

-

Workup: Stir at room temperature for 2 hours. Quench with saturated NaHCO₃.[2] Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: The intermediate (N-Boc-N'-cyclopropylcarbonyl) is usually pure enough for the next step. If not, recrystallize from EtOAc/Hexanes.

Step 2: N3-Deprotection

-

Reaction: Dissolve the intermediate from Step 1 in DCM (5 mL/g). Add TFA (10 equiv) dropwise at 0°C.

-

Alternative: Use 4M HCl in Dioxane for 2 hours to obtain the hydrochloride salt directly.

-

-

Monitoring: Monitor by TLC or LC-MS until the Boc signal disappears (typically 1-2 hours).

-

Isolation (Free Base): Concentrate the mixture. Redissolve in DCM and wash with 1M NaOH (carefully) to liberate the free amine. Dry the organic layer and concentrate to yield 1-(cyclopropylcarbonyl)piperidin-3-amine as a viscous oil.

-

Validation: Check chiral purity via Chiral HPLC.[3] Racemization is rare under these conditions but should be verified.

-

Protocol B: Coupling to NK Antagonist Core (Urea Formation)

Objective: Link the piperidine tail to an aromatic core (e.g., an indoline or quinoline derivative) to form the final antagonist.

Materials:

-

1-(Cyclopropylcarbonyl)piperidin-3-amine (from Protocol A)

-

Core Isocyanate (e.g., 5-phenylindoline-1-carbonyl chloride generated in situ)

-

DIPEA

-

THF or DMF

Procedure:

-

Activation: If starting from an amine core (e.g., 5-phenylindoline), react it with triphosgene or CDI to generate the reactive carbamoyl species in situ.

-

Coupling: Add the 1-(cyclopropylcarbonyl)piperidin-3-amine (1.1 equiv) to the activated core solution at 0°C.

-

Completion: Add DIPEA (2.0 equiv) and allow to warm to room temperature. Stir for 4-12 hours.

-

Purification: The final urea product often precipitates or can be purified via reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quantitative Data Summary

The following table summarizes expected outcomes based on standard optimization campaigns for this scaffold.

| Parameter | Specification / Target | Notes |

| Yield (Step 1) | > 90% | Quantitative acylation is typical. |

| Yield (Step 2) | > 85% | Deprotection is highly efficient. |

| Chiral Purity (ee) | > 98% | Critical for NK receptor binding (R-isomer usually preferred). |

| Physical State | Viscous Oil (Free base) / White Solid (HCl salt) | Salt form is preferred for storage stability. |

| LogD (7.4) | 1.5 - 2.5 | Ideal range for CNS penetration (NK1/NK3 targets). |

Mechanism of Action & SAR Context

The Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors are G-protein coupled receptors (GPCRs).[1] Antagonists typically bind in a deep transmembrane pocket.

-

The "Address": The aromatic core of the antagonist (e.g., 3,5-bis(trifluoromethyl)phenyl group) binds to hydrophobic residues deep in the pocket.

-

The "Message": The piperidine ring positions the basic nitrogen (or hydrogen bond donors in the urea linker) to interact with specific residues (e.g., glutamine or asparagine) near the extracellular loop.

-

The Cyclopropyl Cap: This group sits in a secondary hydrophobic pocket. Its rigidity reduces the entropic penalty of binding, effectively "pre-organizing" the molecule.

Signaling Pathway Inhibition

The antagonist prevents Substance P (NK1) or Neurokinin B (NK3) from binding, thereby inhibiting the Gq/11 signaling cascade.

Figure 2: Mechanism of NK Receptor blockade by the synthesized antagonist.[1]

References

-

Sinfoo Biotech. 1-(Cyclopropylcarbonyl)piperidin-3-amine Product Data. Retrieved from .

-

Di Fabio, R., et al. (2011). "3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters.

-

Mccauley, J. A., et al. (2024). "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Patent CN104007202B. "HPLC analytical approach of 3-amino piperidine."

-

Harcourt, D., et al. (2015).[5] "Optimization of Novel Antagonists to the Neurokinin-3 Receptor." ACS Medicinal Chemistry Letters.

Sources

- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Process Development Guide: Scalable Synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine

Abstract & Strategic Overview

This application note details the process development and scale-up strategy for 1-(cyclopropylcarbonyl)piperidin-3-amine , a privileged scaffold in medicinal chemistry (e.g., Janus kinase and BTK inhibitors).

While laboratory-scale synthesis often utilizes diverse coupling reagents (HATU, EDC), this guide focuses on a cost-effective, atom-economical route suitable for multi-kilogram production. The strategy prioritizes regioselectivity, impurity control, and non-chromatographic purification.

Retrosynthetic Analysis & Route Selection

The piperidine ring contains two nucleophilic nitrogen atoms: the secondary ring amine (N1) and the primary exocyclic amine (N3).

-

Direct Acylation (Not Recommended): Reacting unprotected piperidin-3-amine with cyclopropanecarbonyl chloride typically yields a mixture of N1-acylated, N3-acylated, and di-acylated products due to competitive nucleophilicity.

-